molecular formula C4H5F5 B14297094 1,2,2,3,4-Pentafluorobutane CAS No. 119450-75-8

1,2,2,3,4-Pentafluorobutane

Cat. No.: B14297094
CAS No.: 119450-75-8
M. Wt: 148.07 g/mol
InChI Key: IOTWXMNNAJMNKW-UHFFFAOYSA-N
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Description

1,2,2,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H5F5. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. This compound is part of the broader class of fluorocarbons, which are known for their stability and low reactivity due to the presence of strong carbon-fluorine bonds.

Preparation Methods

1,2,2,3,4-Pentafluorobutane can be synthesized through various methods. One common industrial method involves the reaction of 1,1,1,3,3-pentachlorobutane with hydrogen fluoride (HF) in a liquid-phase fluorination reactor. The reaction is typically carried out in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction conditions include a molar ratio of HF to 1,1,1,3,3-pentachlorobutane of 6-15:1, a reaction pressure of 1.0-1.5 MPa, and temperatures ranging from 60-140°C .

Chemical Reactions Analysis

1,2,2,3,4-Pentafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of fluorine atoms.

    Oxidation and Reduction: While fluorocarbons are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions.

    Hydrolysis: This compound is stable in water but can be hydrolyzed under acidic or basic conditions to form corresponding alcohols or acids.

Common reagents used in these reactions include strong acids, bases, and nucleophiles like amines and phenoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,2,3,4-Pentafluorobutane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,2,2,3,4-Pentafluorobutane primarily involves its interaction with other molecules through its carbon-fluorine bonds. These bonds are highly polar, making the compound an excellent solvent for polar substances. The molecular targets and pathways involved depend on the specific application, such as its use as a solvent or a reagent in chemical reactions.

Comparison with Similar Compounds

1,2,2,3,4-Pentafluorobutane can be compared with other fluorocarbons like:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties and makes it suitable for specialized applications.

Properties

CAS No.

119450-75-8

Molecular Formula

C4H5F5

Molecular Weight

148.07 g/mol

IUPAC Name

1,2,2,3,4-pentafluorobutane

InChI

InChI=1S/C4H5F5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2

InChI Key

IOTWXMNNAJMNKW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CF)(F)F)F)F

Origin of Product

United States

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